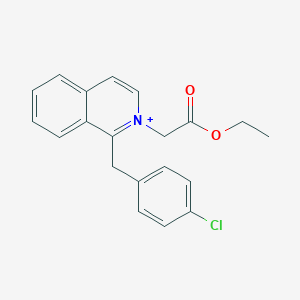
N-(4-chlorophenyl)-N'-(1-pyridiniumyl)imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(1-pyridiniumyl)imidothiocarbamate, commonly known as CPITC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITC is a member of the imidothiocarbamate family of compounds, which have been shown to possess a range of biological activities including anti-inflammatory, antiviral, and anticancer properties.
作用機序
The mechanism of action of CPITC is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and viral replication. CPITC has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting histone deacetylases, CPITC may prevent the expression of genes that promote cancer cell growth. CPITC has also been shown to inhibit the activity of the viral protein HBx, which is involved in the replication of hepatitis B virus.
Biochemical and Physiological Effects:
CPITC has been shown to have a range of biochemical and physiological effects. In cancer cells, CPITC has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. CPITC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In viral infections, CPITC has been shown to inhibit viral replication and reduce the expression of viral proteins. Additionally, CPITC has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
CPITC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. CPITC has also been shown to possess a range of biological activities, making it a useful tool for studying cancer cell growth, viral replication, and inflammatory processes. However, there are also limitations to using CPITC in lab experiments. CPITC has been shown to have low solubility in water, which may limit its effectiveness in certain experiments. Additionally, CPITC has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of CPITC. One area of research is the development of CPITC derivatives with improved solubility and reduced cytotoxicity. Another area of research is the investigation of CPITC's potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CPITC may have potential as a therapeutic agent for viral infections other than hepatitis B and HIV, such as Zika virus and Ebola virus. Further studies are needed to fully understand the mechanism of action of CPITC and its potential as a therapeutic agent.
合成法
CPITC can be synthesized through a multi-step process starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with pyridine to yield CPITC. The final product is obtained through recrystallization and purification steps.
科学的研究の応用
CPITC has been studied for its potential as a therapeutic agent in various scientific research fields. In cancer research, CPITC has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. CPITC has also been studied for its potential in treating viral infections, such as HIV and hepatitis B. Additionally, CPITC has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C12H10ClN3S |
|---|---|
分子量 |
263.75 g/mol |
IUPAC名 |
N//'-(4-chlorophenyl)-N-pyridin-1-ium-1-ylcarbamimidothioate |
InChI |
InChI=1S/C12H10ClN3S/c13-10-4-6-11(7-5-10)14-12(17)15-16-8-2-1-3-9-16/h1-9H,(H-,14,15,17) |
InChIキー |
YQKMVHJDMCWVLF-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)NC(=NC2=CC=C(C=C2)Cl)[S-] |
正規SMILES |
C1=CC=[N+](C=C1)NC(=NC2=CC=C(C=C2)Cl)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
